C18 Sulfatide as the Most Informative Plasma Biomarker for Metachromatic Leukodystrophy (MLD)
In a comparative analysis of 14 sulfatide molecular species in human plasma, the C18 isoform (C18:1/C18:0) was identified as the most diagnostically informative for metachromatic leukodystrophy (MLD). In healthy control plasma, C18 sulfatide concentrations consistently remained below the limit of quantification (<10 pmol mL⁻¹). In stark contrast, MLD patient plasma exhibited C18 sulfatide concentrations ranging from 12 to 196 pmol mL⁻¹, representing a >19.6-fold increase at the upper range [1]. Other sulfatide species, including hydroxylated variants, were either undetectable in negative ion mode or displayed less discriminative power. This quantitative disparity underscores the unique utility of the C18 sulfatide species in both diagnostic and therapeutic monitoring contexts.
| Evidence Dimension | Plasma concentration (pmol mL⁻¹) of C18 sulfatide species in MLD vs. healthy controls |
|---|---|
| Target Compound Data | 12–196 pmol mL⁻¹ in MLD patient plasma |
| Comparator Or Baseline | Control plasma: <10 pmol mL⁻¹ (below LOQ) |
| Quantified Difference | >19.6-fold elevation in MLD (maximum vs. LOQ) |
| Conditions | Single-phase extraction from 0.01 mL plasma; LC-ESI-MS/MS in positive ion mode |
Why This Matters
This evidence justifies the procurement of a pure C18:1 sulfatide standard for the development and validation of LC-MS/MS assays intended for MLD diagnosis, newborn screening, and post-transplant biochemical monitoring.
- [1] Saville JT, et al. Quantification of plasma sulfatides by mass spectrometry: Utility for metachromatic leukodystrophy. Anal Chim Acta. 2017;955:79-85. doi:10.1016/j.aca.2016.12.002. View Source
